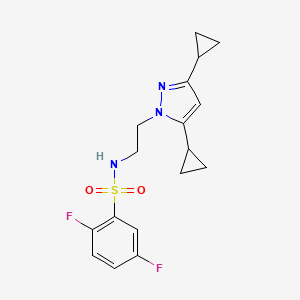
N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)-2,5-difluorobenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)-2,5-difluorobenzenesulfonamide, also known as DCPyPB, is a chemical compound that has been extensively studied for its potential applications in scientific research. DCPyPB is a sulfonamide derivative that has been synthesized using various methods, and its mechanism of action and biochemical effects have been investigated in detail.
Applications De Recherche Scientifique
Synthesis and Characterization for Anti-Inflammatory and Anticancer Properties
Research has explored the synthesis of N-(3-substituted aryl/alkyl-4-oxo-1,3-thiazolidin-2-ylidene)-4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamides, demonstrating their potential in anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. These compounds, closely related to N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)-2,5-difluorobenzenesulfonamide, have shown promising biological properties in studies, including minimal gastric toxicity and potent inhibition of HCV NS5B RdRp activity (Ş. Küçükgüzel et al., 2013).
Effects on Pathological Pain Models
In a study focused on regioselectively controlled synthesis of 3(5)-(trifluoromethyl)pyrazolylbenzenesulfonamides, derivatives demonstrated significant effects on pathological pain models in mice. These compounds, structurally related to the compound , exhibited anti-hyperalgesic and anti-edematogenic actions, comparable to Celecoxib in arthritic pain models (M. M. Lobo et al., 2015).
Development as Cyclooxygenase-2 Inhibitors
A series of sulfonamide-containing 1,5-diarylpyrazole derivatives, including compounds similar to N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)-2,5-difluorobenzenesulfonamide, have been prepared and evaluated for their ability to inhibit cyclooxygenase-2 (COX-2). Extensive structure-activity relationship studies within this series have identified potent and selective inhibitors of COX-2 (T. Penning et al., 1997).
Applications in Catalysis and Organometallic Chemistry
In the field of catalysis and organometallic chemistry, research on pyrazole derivatives bearing a cyclopropyl group, such as N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)-2,5-difluorobenzenesulfonamide, has demonstrated significant utility. These compounds have been successfully employed in palladium-catalyzed direct arylations, showing regioselective C4-arylation without decomposition of the cyclopropyl unit (A. Sidhom et al., 2018).
Antitubercular Potential
Explorations in the field of antimicrobial research have found that related pyrazole sulfonamide derivatives exhibit potential as antitubercular agents. Docking studies against the enoyl reductase enzyme of Mycobacterium tuberculosis have provided insights into their plausible inhibitory action (Nikil Purushotham & B. Poojary, 2018).
Fluorescent Probing Applications
In the realm of biochemistry, pyrazoline-based compounds structurally related to N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)-2,5-difluorobenzenesulfonamide have been developed as fluorescent probes. These probes have been used to detect glutathione in biological samples, demonstrating high sensitivity and selectivity (Sheng-Qing Wang et al., 2013).
Mécanisme D'action
As for pharmacokinetics, the properties of the compound such as its solubility, stability, and how it is absorbed, distributed, metabolized, and excreted (ADME) in the body would need to be studied experimentally. These properties can greatly affect the bioavailability of the compound and its effectiveness as a drug .
The molecular and cellular effects of the compound would depend on its specific targets and mode of action. For example, if it targets a particular enzyme, it might inhibit or enhance the enzyme’s activity, leading to changes in the biochemical pathways that the enzyme is involved in.
Environmental factors such as pH, temperature, and the presence of other molecules could potentially influence the compound’s action, efficacy, and stability. For example, certain compounds are more stable and effective at certain pH levels or temperatures .
Propriétés
IUPAC Name |
N-[2-(3,5-dicyclopropylpyrazol-1-yl)ethyl]-2,5-difluorobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19F2N3O2S/c18-13-5-6-14(19)17(9-13)25(23,24)20-7-8-22-16(12-3-4-12)10-15(21-22)11-1-2-11/h5-6,9-12,20H,1-4,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJCYLGAEEFWSIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NN2CCNS(=O)(=O)C3=C(C=CC(=C3)F)F)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19F2N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)-2,5-difluorobenzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(2-Chlorophenyl)sulfonyl]-2,6-dimethylmorpholine](/img/structure/B2692002.png)
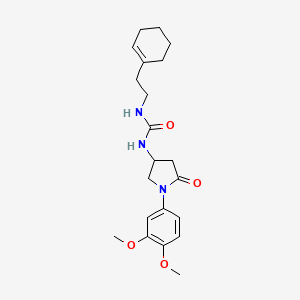
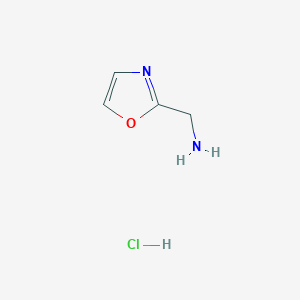
![N1-(5,5-dioxido-2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(4-fluorobenzyl)oxalamide](/img/structure/B2692007.png)
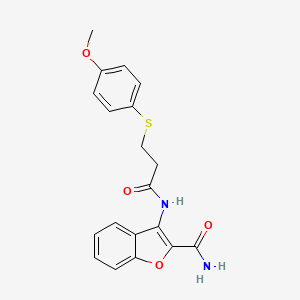

![3-Methoxy-4-{[(2-methoxyphenyl)carbamoyl]methoxy}benzoic acid](/img/structure/B2692013.png)
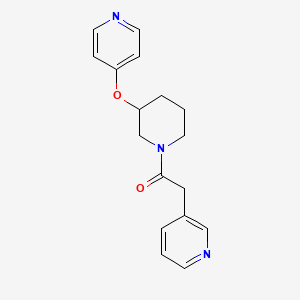
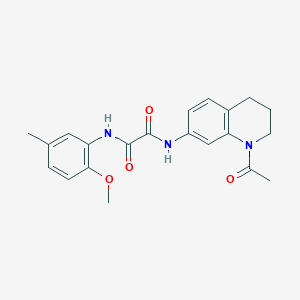
![4-[2,2,2-Trifluoro-1-(methylamino)ethyl]benzonitrile](/img/structure/B2692019.png)
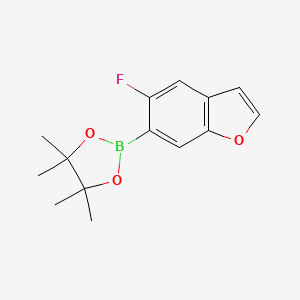
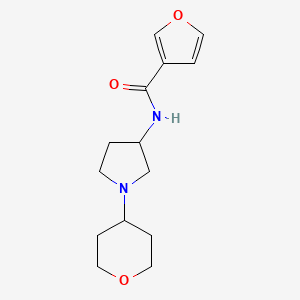
![N-(benzo[d]thiazol-2-yl)-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2692023.png)
![N-(benzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)cyclopentanecarboxamide](/img/structure/B2692024.png)